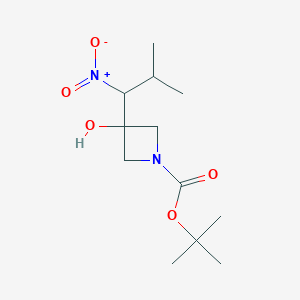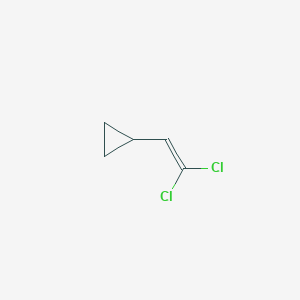
1,1'-Bis(diphenylphosphino)ferrocene monooxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1,1'-Bis(diphenylphosphino)ferrocene monooxide is a complex organophosphorus compound that features a unique combination of cyclopentyl, phenyl, and iron moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1'-Bis(diphenylphosphino)ferrocene monooxide typically involves multiple steps, starting with the preparation of the cyclopentyl and phenylphosphoryl intermediates. These intermediates are then reacted with iron salts under controlled conditions to form the final compound. Common reagents used in these reactions include cyclopentadiene, phenylphosphoryl chloride, and iron(III) chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps for purification and quality control. Techniques such as crystallization, distillation, and chromatography are employed to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1'-Bis(diphenylphosphino)ferrocene monooxide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized phosphorus species.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phosphorus compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include oxidized and reduced phosphorus species, as well as substituted derivatives with various functional groups .
Wissenschaftliche Forschungsanwendungen
1,1'-Bis(diphenylphosphino)ferrocene monooxide: has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Wirkmechanismus
The mechanism of action of 1,1'-Bis(diphenylphosphino)ferrocene monooxide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other organophosphorus compounds with cyclopentyl and phenyl groups, such as:
- Cyclopentyl(diphenyl)phosphine
- Phenylphosphoryl chloride
- Cyclopentadienyliron complexes
Uniqueness
The uniqueness of 1,1'-Bis(diphenylphosphino)ferrocene monooxide lies in its specific combination of cyclopentyl, phenyl, and iron moieties, which confer distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
[[(1R)-cyclopent-2-en-1-yl]-phenylphosphoryl]benzene;cyclopentyl(diphenyl)phosphane;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17OP.C17H19P.Fe/c18-19(17-13-7-8-14-17,15-9-3-1-4-10-15)16-11-5-2-6-12-16;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h1-7,9-13,17H,8,14H2;1-6,9-12,17H,7-8,13-14H2;/t17-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSOZGDGXMVXGC-RMRYJAPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CC(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1C[C@H](C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36FeOP2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]methanol](/img/structure/B8254554.png)



![L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester](/img/structure/B8254577.png)


![4-((2-Bromo-[1,1'-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde](/img/structure/B8254608.png)
![methyl (1R,15S,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyloxy)-3,13-diazapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{15,20}]henicosa-2(10),4(9),5,7-tetraene-19-carboxylate](/img/structure/B8254630.png)
